molecular formula C10H12N4O3 B12655087 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime CAS No. 62454-83-5

3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime

Cat. No.: B12655087
CAS No.: 62454-83-5
M. Wt: 236.23 g/mol
InChI Key: FOJBDPWRVOUZOL-NVGJIZNYSA-N
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Description

3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime is an organic compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol It is known for its unique structure, which includes a nitrophenyl group, a hydrazone linkage, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime typically involves the reaction of p-nitrophenylhydrazine with diacetyl monoxime. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone and oxime groups can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the hydrazone and oxime groups provide versatility in chemical reactions and interactions with biological molecules .

Properties

CAS No.

62454-83-5

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

(NZ)-N-[(3E)-3-[(4-nitrophenyl)hydrazinylidene]butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H12N4O3/c1-7(8(2)13-15)11-12-9-3-5-10(6-4-9)14(16)17/h3-6,12,15H,1-2H3/b11-7+,13-8-

InChI Key

FOJBDPWRVOUZOL-NVGJIZNYSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=N\O)/C

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=NO)C

Origin of Product

United States

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